2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid
CAS No.:
Cat. No.: VC15799037
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO2 |
|---|---|
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2-piperidin-1-ylacetic acid |
| Standard InChI | InChI=1S/C13H16ClNO2/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17) |
| Standard InChI Key | GDPBXLBYEAGHLP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid, reflecting its substitution pattern. The molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 253.72 g/mol for the free acid and 290.1856 g/mol for the hydrochloride salt . Key structural elements include:
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A 2-chlorophenyl ring contributing aromaticity and steric bulk.
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A piperidine ring providing basicity and conformational flexibility.
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A carboxylic acid group enabling salt formation and hydrogen bonding .
The compound’s stereochemistry remains underexplored, though racemic mixtures are commonly reported .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid typically involves multi-step sequences starting from readily available precursors:
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Condensation Reactions:
Piperidine is condensed with 2-chlorophenylacetic acid derivatives. For example, bromo-piperidin-4-yl-acetic acid ethyl ester may react with 2-chlorophenyl Grignard reagents to form intermediates, followed by hydrolysis to yield the free acid . -
Catalytic Hydrogenation:
Intermediate tetrahydropyridine derivatives, such as 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, are hydrogenated to saturate the piperidine ring, enhancing stability . -
Salt Formation:
Treatment with hydrochloric acid converts the free acid into its hydrochloride salt, improving solubility for pharmaceutical formulations .
Optimization Challenges
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Regioselectivity: Competing reactions at the piperidine nitrogen or chlorophenyl ring require precise temperature and catalyst control .
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Purification: Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted piperidine or positional isomers .
Physicochemical Properties
Solubility and Stability
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Solubility: The free acid exhibits limited water solubility (~0.5 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, ethanol). The hydrochloride salt shows improved aqueous solubility (>10 mg/mL) .
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pKa: The carboxylic acid group has an estimated pKa of ~2.5, while the piperidine nitrogen’s pKa is ~10.5, making the compound zwitterionic at physiological pH .
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Thermal Stability: Decomposition occurs above 200°C, with the hydrochloride salt being more stable than the free acid .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
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NMR:
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound serves as a backbone for synthesizing CCR2 antagonists and other bioactive molecules. For example:
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JNJ-26131300 Analogues: Deuterium-labeled versions of similar piperidinyl acetic acids are used in metabolic studies of chemokine receptor antagonists .
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Antibacterial Agents: Derivatives with fluorobenzisoxazole groups show activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Mechanistic Insights
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Ligand in Catalysis: The piperidine nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions like Suzuki-Miyaura .
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Bioisosteric Replacement: The chlorophenyl group mimics tyrosine residues in enzyme active sites, enabling kinase inhibition .
Pharmacological and Toxicological Profile
Biological Activity
While direct studies on 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid are sparse, structurally related compounds exhibit:
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